molecular formula C7H2ClF3OS B12091529 Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester CAS No. 959586-39-1

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester

Cat. No.: B12091529
CAS No.: 959586-39-1
M. Wt: 226.60 g/mol
InChI Key: HWWIYFYGBRJVPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is typically synthesized by reacting 3,4,5-trifluorophenol with thiophosgene (CSCl2) in the presence of a base such as pyridine . The reaction proceeds as follows:

C6H2F3OH+CSCl2C7H2ClF3OS+HClC_6H_2F_3OH + CSCl_2 \rightarrow C_7H_2ClF_3OS + HCl C6​H2​F3​OH+CSCl2​→C7​H2​ClF3​OS+HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosgene .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

Biological Activity

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

The synthesis of carbonochloridothioic acid esters typically involves the reaction of carbonochloridothioic acid with alcohols or phenols under acidic or basic conditions. The introduction of the trifluorophenyl group enhances the lipophilicity and may influence the biological activity of the resulting ester.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties. For instance, cinnamic acid derivatives exhibit potent DPPH free radical scavenging activities, suggesting that the trifluorophenyl moiety may enhance such properties in this ester .
  • Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE). Research indicates that certain esters show stronger inhibitory effects against these enzymes compared to their amide counterparts .
  • Antineoplastic Properties : Preliminary studies suggest that derivatives of carbonochloridothioic acid may possess anticancer activity. For example, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells by inducing apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of carbonochloridothioic acid esters. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by increasing electron deficiency at reactive sites.
  • Chain Length and Branching : The length and branching of the alkyl chain attached to the ester group can significantly affect lipophilicity and membrane permeability, influencing bioavailability and potency .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueReference
Cinnamic Acid Derivative 18MAO-B Inhibition13 nM
Cinnamic Acid Derivative 20DPPH ScavengingNot specified
Carbonochloridothioic Acid EsterAntineoplasticNot specifiedHypothetical
Cinnamic Acid Derivative 21BChE InhibitionModerate

Case Studies

Several studies highlight the potential therapeutic applications of carbonochloridothioic acid esters:

  • Study on Antioxidant Properties : A comparative analysis showed that esters derived from cinnamic acid exhibited superior antioxidant capacities compared to their amide forms. This suggests that modifications like those seen in carbonochloridothioic acid could yield similar or enhanced activities .
  • Cancer Cell Line Inhibition : Research on structurally similar compounds indicated significant inhibition of cell proliferation in MCF-7 and PC-3 cell lines. This opens avenues for further exploration into the anticancer potential of carbonochloridothioic acid esters .

Properties

CAS No.

959586-39-1

Molecular Formula

C7H2ClF3OS

Molecular Weight

226.60 g/mol

IUPAC Name

O-(3,4,5-trifluorophenyl) chloromethanethioate

InChI

InChI=1S/C7H2ClF3OS/c8-7(13)12-3-1-4(9)6(11)5(10)2-3/h1-2H

InChI Key

HWWIYFYGBRJVPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OC(=S)Cl

Origin of Product

United States

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